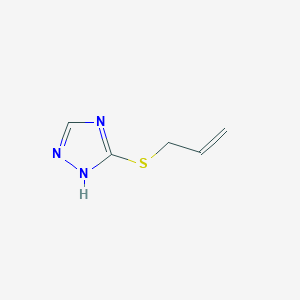

3-(allylsulfanyl)-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazoles in Heterocyclic Chemistry and Their Broad Applicability

The 1,2,4-triazole (B32235) is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural unit is a cornerstone in medicinal chemistry and materials science. ijprajournal.comfrontiersin.org Its unique arrangement of atoms confers properties such as hydrogen bonding capability, dipole character, and relative stability, making it an attractive pharmacophore for interacting with biological receptors. nih.gov

The versatility of the 1,2,4-triazole scaffold is evident in its presence in a wide array of clinically used drugs. nih.govresearchgate.net These compounds exhibit a diverse range of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov The ability to readily functionalize the triazole ring allows chemists to modulate the biological and physical properties of the resulting molecules, leading to the development of novel therapeutic agents and materials. frontiersin.orgmdpi.com Beyond medicine, 1,2,4-triazole derivatives find applications in agrochemicals, corrosion inhibition, and as ligands in coordination chemistry. nih.govscispace.com

The Allylsulfanyl Moiety: A Key Structural Feature for Reactivity and Functionalization

The allylsulfanyl group, which consists of an allyl group (CH₂=CHCH₂) attached to a sulfur atom, is a significant functional moiety in organic synthesis. Its presence introduces a reactive site into a molecule, primarily due to the carbon-carbon double bond of the allyl group and the nucleophilicity of the sulfur atom.

The double bond can participate in a variety of addition reactions and is also susceptible to rearrangements, such as the thio-aza-Claisen rearrangement, which can be a powerful tool for constructing new molecular frameworks. researchgate.net The sulfur atom, in turn, can be a site for alkylation or oxidation, further expanding the possibilities for chemical modification. nih.gov This dual reactivity makes the allylsulfanyl group a valuable handle for the functionalization of heterocyclic systems, enabling the synthesis of a diverse library of compounds from a single precursor.

Rationale for Focused Academic Research on 3-(Allylsulfanyl)-1H-1,2,4-triazole

The specific compound, this compound, represents a confluence of the stable, pharmacologically relevant 1,2,4-triazole core and the synthetically versatile allylsulfanyl group. This combination makes it a molecule of considerable interest for academic and industrial research.

The primary rationale for its study lies in its potential as a building block for more complex molecules. The reactivity of the allylsulfanyl group provides a direct route to a variety of derivatives. For instance, research has shown that related 3-alkylsulfanyl-1,2,4-triazole derivatives can be synthesized and evaluated for their biological activities. nih.gov The allyl group, in particular, offers unique synthetic pathways not available to simple alkyl or aryl substitutions.

Furthermore, the study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships. By systematically modifying the allylsulfanyl moiety and other positions on the triazole ring, researchers can probe the structural requirements for specific biological targets. For example, studies on similar structures, such as 3-(allylsulfanyl)-4-phenyl-5-(1H-indol-2-yl)-1,2,4-triazole, have revealed interesting antiproliferative potential, suggesting that the allylsulfanyl group can play a role in the biological activity of these complex hybrids. nih.gov

The investigation of such compounds is crucial for the development of new therapeutic agents and functional materials. The strategic placement of the reactive allylsulfanyl group on the stable 1,2,4-triazole scaffold provides a platform for the synthesis of novel compounds with potentially enhanced properties.

Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-2-3-9-5-6-4-7-8-5/h2,4H,1,3H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBFSLIXLFBXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Allylsulfanyl 1h 1,2,4 Triazole and Its Derivatives

Classical Synthetic Routes to the 1,2,4-Triazole (B32235) Core and Allylsulfanyl Incorporation

The classical synthesis of the 1,2,4-triazole core often involves the cyclization of hydrazine (B178648) derivatives with various reagents. nih.govscispace.com One of the well-established methods is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com Another common approach is the Einhorn–Brunner reaction, which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com

Once the 1,2,4-triazole-3-thiol core is formed, the allylsulfanyl group is typically introduced through an S-alkylation reaction. This involves reacting the triazole-thione with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. nih.govacs.org This straightforward nucleophilic substitution reaction effectively attaches the allyl group to the sulfur atom of the triazole ring, yielding the desired 3-(allylsulfanyl)-1H-1,2,4-triazole.

Novel and Efficient Synthetic Strategies for this compound

Recent research has focused on developing more efficient and versatile methods for the synthesis of this compound and its derivatives. These modern strategies often offer advantages such as milder reaction conditions, higher yields, and greater substrate scope.

Metal-Catalyzed Approaches, Including Copper-Catalyzed Cycloaddition Reactions

Metal-catalyzed reactions, particularly those involving copper, have become a cornerstone in the synthesis of triazole compounds. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a powerful tool for the formation of 1,2,3-triazoles, and its principles have been adapted for the synthesis of other triazole isomers. beilstein-journals.orgnih.govd-nb.info While the direct CuAAC is for 1,2,3-triazoles, copper catalysts are also employed in the synthesis of 1,2,4-triazoles through different mechanistic pathways. scispace.com For instance, copper-catalyzed oxidative cyclization reactions of amidines and other precursors can lead to the formation of the 1,2,4-triazole ring. isres.orgorganic-chemistry.org The use of copper catalysts can facilitate reactions under milder conditions and with greater efficiency compared to classical methods. scielo.org.mx

Research has shown that copper(I) complexes can be prepared with allyl derivatives of 1,2,4-triazoles, indicating the compatibility of the allylsulfanyl group with copper-based catalytic systems. researchgate.net These complexes are of interest for their potential applications in materials science. researchgate.net

Metal-Free Synthetic Protocols

In line with the principles of green chemistry, there is a growing interest in developing metal-free synthetic methods. rsc.org These protocols avoid the use of potentially toxic and expensive metal catalysts. Several metal-free approaches for the synthesis of 1,2,4-triazoles have been reported. isres.org These methods often rely on the use of iodine as a catalyst or involve multicomponent reactions under oxidative conditions. organic-chemistry.org For example, a metal-free, three-component reaction involving isothiocyanates, amidines, and hydrazines has been developed for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. isres.org Another approach involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides to produce 3-trifluoromethyl-1,2,4-triazoles. isres.org

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to metal-based catalysts. nih.gov Organocatalytic 1,3-dipolar cycloaddition reactions have been successfully employed for the synthesis of 1,2,3-triazoles. nih.gov While direct organocatalytic methods for the synthesis of this compound are less common, the principles of organocatalysis can be applied to the formation of the 1,2,4-triazole core. For instance, tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to catalyze the [3+2] cycloaddition of azides with α,β-unsaturated esters to form 1,2,3-triazoles. nih.gov Similar strategies could potentially be adapted for the synthesis of 1,2,4-triazole precursors.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This includes the use of alternative energy sources, such as microwave irradiation, to enhance reaction efficiency and reduce environmental impact. mdpi.com

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov This method has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. nih.govnih.govnih.gov For example, the synthesis of 5-substituted 3-amino-1,2,4-triazoles has been achieved in high yields under microwave irradiation. mdpi.com The alkylation of 1,2,4-triazole-3-thiols with alkyl halides, a key step in the synthesis of this compound, can also be efficiently carried out using microwave heating.

Table of Compounds

Solvent-Free or Aqueous Media Syntheses

The development of synthetic routes for 1,2,4-triazole derivatives in aqueous or solvent-free systems aligns with the principles of green chemistry. A key precursor, the 1,2,4-triazole-3-thione, can be synthesized in aqueous media. For instance, the cyclization of acylthiosemicarbazides is effectively performed in a refluxing aqueous solution of sodium hydroxide (B78521) (NaOH) to yield the corresponding triazole-thiones farmaciajournal.com.

A notable solvent-free method for derivatization involves the thio-aza-Claisen rearrangement. In a specific application, 4-amino-3-(allylsulfanyl)-1,2,4-triazole derivatives have been successfully rearranged into their N-allyl isomers by simple fusion. This reaction proceeds efficiently for several minutes at elevated temperatures without the need for a solvent or catalyst, driven by a nih.govnih.gov-sigmatropic migration of the allyl group from the sulfur to a nitrogen atom. researchgate.netresearchgate.netsethanandramjaipuriacollege.in This thermal rearrangement highlights a clean and efficient pathway for modifying the triazole scaffold sethanandramjaipuriacollege.in. General methodologies for synthesizing substituted 1,2,4-triazoles also include microwave irradiation in the absence of a catalyst, further emphasizing the shift towards greener synthetic protocols organic-chemistry.org.

Regioselectivity and Stereoselectivity in the Formation of this compound Derivatives

The 1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms, making regioselectivity a critical consideration during synthesis. The initial formation of this compound involves the S-alkylation of the corresponding 1,2,4-triazole-3-thione with an allyl halide, which occurs selectively on the sulfur atom uzhnu.edu.ua.

Subsequent reactions on the triazole ring, such as further alkylation, introduce regiochemical challenges. The 1,2,4-triazole nucleus has three nitrogen atoms (N1, N2, and N4) that can potentially react with electrophiles. nih.gov Studies on the alkylation of S-substituted 1,2,4-triazoles have shown that reaction typically occurs at the N1 or N2 positions, often yielding a mixture of isomers. The distribution of these products can be influenced by reaction conditions such as the base and solvent used. uzhnu.edu.ua In some cases, the N-allylated product can be obtained directly from the triazole-thione; for example, fusing allylsulfanyl-4-amino-1,2,4-triazole leads to the 2-N-allylated product uzhnu.edu.ua.

The thio-aza-Claisen rearrangement is an inherently regioselective process. This formal nih.govnih.gov sigmatropic reaction selectively forms a new C-N bond, transferring the allyl group from the sulfur atom at position 3 to an adjacent ring nitrogen, typically N4 researchgate.netresearchgate.netclockss.org. The reaction proceeds through a cyclic, six-membered transition state, ensuring a predictable regiochemical outcome researchgate.net. From a stereoselectivity perspective, such sigmatropic rearrangements are governed by well-defined transition state geometries, often a chair-like conformation, which dictates the stereochemical course of the reaction sethanandramjaipuriacollege.in.

Synthetic Pathways for the Derivatization of the Allylsulfanyl Group

The allylsulfanyl group offers several pathways for further molecular modification, primarily through rearrangement or cyclization reactions.

A principal derivatization pathway is the thio-aza-Claisen rearrangement . As previously mentioned, this thermal or catalyzed reaction transforms the 3-(allylsulfanyl)-1,2,4-triazole into an N-allyl-1,2,4-triazole-3-thione researchgate.netresearchgate.netclockss.org. This intramolecular rearrangement effectively alters the connectivity of the allyl group, providing a structurally distinct isomer with different chemical properties sethanandramjaipuriacollege.in.

Another significant pathway involves intramolecular cyclization . The sulfur atom and the allyl group can participate in ring-forming reactions to create fused heterocyclic systems. For example, the intramolecular cyclization of related 3-allylsulfanyl-triazino-indoles has been shown to produce linear fused products under the influence of concentrated sulfuric acid researchgate.net. A common strategy involves reacting the precursor 1,2,4-triazole-3-thione with a bifunctional electrophile. The initially formed S-substituted intermediate can then undergo acid-catalyzed cyclization to yield fused systems like thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles farmaciajournal.com. While many examples use reagents like α-haloketones, the principle extends to the allyl group, which can be modified to contain an electrophilic center or participate in radical cyclizations d-nb.info. In a related transformation, 3-(propynylthio)-1,2,4-triazoles undergo a thermal S→N nih.govnih.gov sigmatropic rearrangement followed by cyclization to yield 2-cyanamidothiazoles, demonstrating a novel triazole-to-thiazole conversion initiated by the side chain's reactivity clockss.org.

The reactivity of the allyl group's double bond itself presents further opportunities. While sometimes unreactive under specific conditions that favor other transformations nih.gov, it remains a potential site for various classic alkene reactions, which would introduce new functional groups to the molecule.

Chemical Reactivity and Derivatization Strategies of 3 Allylsulfanyl 1h 1,2,4 Triazole

Electrophilic and Nucleophilic Reactions of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. nih.gov The nitrogen atoms of the ring, being electron-rich, are the primary sites for electrophilic attack. nih.govchemicalbook.com Conversely, the carbon atoms of the ring are electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. nih.govchemicalbook.com

Electrophilic Reactions:

Alkylation and Acylation: The N-H proton of the 1,2,4-triazole ring is acidic, with a pKa of 10.26, readily allowing for deprotonation to form a triazolate anion. chemicalbook.com This anion is a potent nucleophile that can react with various electrophiles. Alkylation of the 1,2,4-triazole ring can occur at the N1, N2, or N4 positions, with the regioselectivity often depending on the reaction conditions and the nature of the alkylating agent. chemicalbook.comnih.gov For instance, alkylation with methyl sulfate (B86663) in aqueous sodium hydroxide (B78521) yields a mixture of 1-methyl and 4-methyl derivatives, while using sodium ethoxide in ethanol (B145695) as a base leads to regioselective alkylation at the N1 position. chemicalbook.com Acylation reactions with acyl halides can also occur at the nitrogen atoms.

Nucleophilic Reactions:

Substitution at Carbon: The carbon atoms at the C3 and C5 positions of the 1,2,4-triazole ring are π-deficient and can be targeted by nucleophiles, although this is less common than reactions at the nitrogen atoms. chemicalbook.com

Transformations Involving the Allyl Moiety (e.g., Olefin Metathesis, Addition Reactions)

The allyl group (–CH₂–CH=CH₂) attached to the sulfur atom provides a reactive handle for a variety of chemical transformations.

Addition Reactions: The double bond of the allyl group is susceptible to electrophilic addition reactions. For instance, treatment with halogens like bromine can lead to the formation of di-halogenated products. biointerfaceresearch.com

Olefin Metathesis: The allyl group can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed for this purpose. nih.gov This strategy can be used to link the 3-(allylsulfanyl)-1H-1,2,4-triazole scaffold to other molecules containing terminal alkenes, creating complex structures. nih.gov

Thio-aza-Claisen Rearrangement: The allyl group can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, known as the Thio-aza-Claisen rearrangement. This reaction typically requires thermal conditions and proceeds via a six-membered transition state, resulting in the migration of the allyl group from the sulfur atom to a ring nitrogen atom. researchgate.net This rearrangement offers a pathway to N-allyl-1,2,4-triazole-3-thiones. researchgate.net

Reactivity of the Sulfur Atom and S-Alkylation/Acylation Processes

The sulfur atom in this compound acts as a nucleophilic center and is a key site for derivatization.

S-Alkylation: The sulfur atom can be readily alkylated with a variety of alkyl halides in the presence of a base. uzhnu.edu.uaresearchgate.net This reaction is often highly regioselective for the sulfur atom over the ring nitrogens, particularly under neutral or mild alkaline conditions. uzhnu.edu.uamdpi.com The resulting thioether linkage is a common feature in many biologically active molecules.

S-Acylation: Acylation at the sulfur atom can be achieved using acyl halides. However, these S-acyl derivatives can be kinetically controlled products and may rearrange to the more thermodynamically stable N-acyl isomers via a transacylation reaction. mdpi.com

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. google.com For example, oxidation of 5-(allylsulfanyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole yields the corresponding 5-(allylsulfonyl) derivative. google.com These oxidized species can exhibit different chemical and biological properties compared to the parent thioether.

Multi-Component Reactions for Diverse Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. 1,2,4-triazole derivatives are often synthesized or utilized in MCRs to build diverse chemical libraries. frontiersin.orgorganic-chemistry.orgresearchgate.net While specific MCRs involving this compound are not extensively detailed in the provided context, the reactive nature of the triazole ring, the allyl group, and the sulfur atom makes this compound a promising candidate for such reactions. For example, a one-pot reaction involving a 1,2,4-triazole amine, an aldehyde, and a β-dicarbonyl compound can lead to the formation of fused heterocyclic systems like triazoloquinazolines. frontiersin.org

Scaffold Transformation and Hybrid Molecule Design

The this compound core can be either transformed into other heterocyclic systems or integrated into larger, hybrid molecules. nih.govnih.govorientjchem.org

Scaffold Transformation: The 1,2,4-triazole ring can undergo ring-opening and rearrangement reactions under certain conditions. For instance, hydrazinolysis of related 1,3,4-oxadiazole-2-thiones can lead to the formation of 4-amino-1,2,4-triazole-3-thiones, demonstrating a scaffold transformation approach. researchgate.net Additionally, denitrogenative transannulation reactions of 1-sulfonyl-1,2,3-triazoles with heterocumulenes can yield different five-membered rings like imidazolones and thiazoles, showcasing the potential for scaffold hopping. nih.gov

Hybrid Molecule Design: The concept of molecular hybridization involves combining two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activities. nih.govorientjchem.org The this compound scaffold is an attractive building block for creating such hybrids. For example, it can be combined with other heterocyclic systems like indole (B1671886) or quinoxaline (B1680401) to generate novel molecular architectures. nih.govnih.gov A study reported the synthesis of 3-(allylsulfanyl)-4-phenyl-5-(1H-indol-2-yl)-1,2,4-triazole, which demonstrated interesting antiproliferative potential. nih.gov

Table of Reaction Products and Conditions

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 1H-1,2,4-Triazole | Methyl sulfate, aq. NaOH | 1-Methyl-1,2,4-triazole & 4-Methyl-1,2,4-triazole | N-Alkylation |

| 1H-1,2,4-Triazole | Ethyl chloroacetate, Sodium methoxide | N1-substituted product | N-Alkylation |

| 4-Amino-1,2,4-triazolethione | Allyl bromide, Ethanol/DMF | S-allylated product | S-Alkylation |

| 4-allyl-5-methyl-3-phenyl-4H-1,2,4-triazole | Heat (320 °C) | 1- and 2-allyl substituted triazoles | Rearrangement |

| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane, K₂CO₃, Acetone | bis(triazolyl)methane isomers | N-Alkylation |

| 5-(allylsulfanyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole | Oxidizing agent | 5-(allylsulfonyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole | Oxidation |

Advanced Computational and Theoretical Chemistry Studies of 3 Allylsulfanyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for dissecting the intrinsic properties of 3-(allylsulfanyl)-1H-1,2,4-triazole. These methods provide a foundational understanding of the molecule's electronic architecture and reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic structure of this compound is characterized by the aromatic 1,2,4-triazole (B32235) ring and the functionalization by the allylsulfanyl group. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For 1,2,4-triazole derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen atoms, indicating these sites are prone to electrophilic attack. The LUMO is generally a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The presence of the sulfur atom and the allyl group's double bond in this compound is expected to influence the energies of these orbitals significantly compared to simpler triazoles.

Table 1: Representative Frontier Molecular Orbital Data for a Triazole Derivative Note: This table presents typical calculated values for a related triazole structure to illustrate the concepts, as specific experimental values for the title compound are not available.

| Parameter | Value (eV) | Description |

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Stability and Aromaticity Assessments

The 1,2,4-triazole ring is an aromatic system, containing 6 π-electrons delocalized across the five-membered ring, which confers considerable stability. chemicalbook.com Computational methods can quantify this aromaticity using various indices. The stability of this compound is also dictated by the potential for tautomerism. The parent 1,2,4-triazole can exist in 1H and 4H tautomeric forms, which are in rapid equilibrium. chemicalbook.com For substituted triazoles, the relative stability of these forms can be determined by calculating their ground-state energies. Studies on similar systems have often shown the 4H-1,2,4-triazole form to be more stable than the 1H form. tubitak.gov.tr Furthermore, the presence of the sulfur atom introduces thione-thiol tautomerism, where the hydrogen on the ring nitrogen can migrate to the sulfur atom.

Electrostatic Potential Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a vital computational technique that visualizes the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic reactions. uni-muenchen.de In an MEP map, regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom of the allylsulfanyl group, highlighting them as primary sites for protonation and coordination with metal ions. nih.govresearchgate.net The hydrogen atom on the triazole ring's nitrogen would exhibit a positive potential, making it an acidic site.

In addition to MEP, other reactivity descriptors can be calculated. Fukui functions and partial atomic charges are used to provide a more quantitative measure of reactivity at specific atomic sites, successfully predicting the regioselectivity of reactions like alkylation in related triazole thiones. uzhnu.edu.ua

Conformational Analysis and Tautomerism Investigations

The structural flexibility of this compound is defined by both the conformational freedom of the allyl group and the tautomeric possibilities of the triazole ring. The allyl group can rotate around the S-C and C-C single bonds, leading to various conformers with different energies. Computational potential energy surface scans can identify the most stable conformers.

Tautomerism is a key feature of 1,2,4-triazoles. tubitak.gov.tr For this compound, several tautomeric forms are possible:

Annular Tautomerism: The proton on the nitrogen can be at the N1, N2, or N4 position of the triazole ring.

Thione-Thiol Tautomerism: The compound can exist as the named thiol form (3-allylsulfanyl) or the thione form (e.g., 1,2-dihydro-3H-1,2,4-triazole-3-thione).

Quantum chemical calculations are essential for determining the relative energies of these tautomers in both the gas phase and in solution. science.gov These studies help establish which tautomer is predominant under specific conditions, which is crucial for understanding its chemical behavior and biological interactions. nih.govsciforum.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations can model the dynamic movements of this compound, including the flexibility of its allyl chain and its interactions with surrounding molecules, such as solvents or biological macromolecules. pensoft.net

In an aqueous environment, MD simulations can reveal the specific hydrogen bonding patterns between the triazole's nitrogen and hydrogen atoms and water molecules. nih.gov This provides insight into its solubility and the stability of different tautomers in solution. When studying potential biological applications, MD simulations can model the binding of the molecule to a receptor's active site, assessing the stability of the complex and identifying key intermolecular interactions. ncl.res.in

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (In Silico)

QSAR and QSPR studies are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physical properties, respectively. d-nb.info While no specific QSAR models for this compound have been detailed, extensive QSAR studies on other 1,2,4-triazole derivatives have been successful in predicting activities such as antifungal, anticancer, and enzyme inhibition. nih.govnih.govrsc.org

These models are built using a set of calculated molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), or steric (e.g., molecular volume). By establishing a statistically significant relationship, these models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Models for Triazole Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Describes electronic distribution, reactivity, and polarity. |

| Topological | Wiener Index, Zagreb Index | Quantifies molecular size, shape, and branching. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Relates to membrane permeability and transport properties. researchgate.net |

| Steric | Molecular Volume, Surface Area | Describes the molecule's size and potential for steric hindrance. |

Molecular Docking Simulations for Putative Biomolecular Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In a computational investigation of various 1,2,4-triazole analogues, the binding affinity of this compound was evaluated against bacterial DNA gyrase, a well-established target for antibacterial agents. d-nb.info The study aimed to identify potential inhibitors of this enzyme, which is crucial for bacterial DNA replication.

The docking analysis revealed a binding affinity of -5.7 kcal/mol for this compound with the active site of DNA gyrase. d-nb.info While the specific amino acid interactions for this particular compound were not detailed in the primary report, the study highlighted the general importance of hydrogen bonding and hydrophobic interactions in the binding of triazole derivatives to the enzyme's active site. d-nb.info The binding affinity value provides a quantitative measure of the potential interaction, with more negative values indicating a more favorable binding.

For context, a related but more complex molecule, 3-(allylsulfanyl)-4-phenyl-5-(1H-indol-2-yl)-1,2,4-triazole, has been investigated for its antiproliferative potential, suggesting that the allylsulfanyl moiety is a feature in molecules with recognized bioactivity. nih.gov

Table 1: Molecular Docking Data for this compound

| Compound Name | Target Enzyme | Binding Affinity (kcal/mol) |

| This compound | DNA Gyrase | -5.7 |

Data sourced from a computational investigation of 1,2,4-triazole analogues. d-nb.info

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion) Properties

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are therefore invaluable tools in the early stages of drug development to forecast the potential of a compound to be successfully processed by the body.

While specific, comprehensive ADMET studies dedicated solely to this compound are not extensively documented in publicly available literature, general ADMET predictions for novel 1,2,4-triazole-piperazine hybrids have demonstrated that such derivatives can possess appropriate pharmacokinetic profiles. nih.gov These studies often analyze parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For many 1,2,4-triazole derivatives, computational models are employed to assess their drug-likeness based on criteria such as Lipinski's rule of five. sci-hub.se These rules evaluate molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. While the specific ADMET parameters for this compound require dedicated computational analysis, the general class of small molecule 1,2,4-triazoles often exhibits favorable drug-like properties. pensoft.netnih.gov

Table 2: Predicted Physicochemical Properties Relevant to ADMET Profile

| Property | Predicted Value/Classification | Significance for ADMET |

| Molecular Weight | 141.19 g/mol | Generally favorable for absorption |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be low to moderate | Influences solubility and permeability |

| Hydrogen Bond Donors | 1 | Within typical range for drug-likeness |

| Hydrogen Bond Acceptors | 4 | Within typical range for drug-likeness |

The values in this table are based on general knowledge of the compound's structure and typical predictions for similar small molecules. Specific in silico studies are required for precise values.

Mechanistic Investigations of Biological Activity in Vitro and in Silico

Antimicrobial Activity Studies (In Vitro)

The 1,2,4-triazole (B32235) scaffold is a core component of many compounds with a wide spectrum of antimicrobial activities. researchgate.netbohrium.com Research into this class of heterocycles, including derivatives of 3-(allylsulfanyl)-1H-1,2,4-triazole, has revealed several mechanisms through which they exert their effects on bacteria, fungi, and viruses.

Derivatives of 1,2,4-triazole have demonstrated notable antibacterial activity against a range of pathogens. nih.gov Molecular docking studies and in vitro assays have identified several potential bacterial targets. For some 1,2,4-triazole derivatives, the probable mechanism of action is the inhibition of the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) in bacteria like E. coli, which is a crucial enzyme in the biosynthesis of the bacterial cell wall component, peptidoglycan. nih.gov Other studies on related triazole compounds suggest that they may target DNA gyrase, an essential enzyme involved in bacterial DNA replication. researchgate.netbohrium.com For instance, certain mercapto-1,2,4-triazoles have shown potent activity against Bacillus cereus. researchgate.net The versatility of the triazole nucleus allows for structural modifications that can be tailored to target specific bacterial enzymes, representing a promising avenue for the development of new antibacterial agents to combat resistant strains. bohrium.comnih.gov

The most well-established mechanism of antifungal action for triazole-based compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51). nih.govnih.govpnrjournal.com This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane that maintains its fluidity and integrity. nih.govupr.edu

The nitrogen atom in the triazole ring binds to the heme iron of the CYP51 enzyme, competitively inhibiting the demethylation of lanosterol. pnrjournal.com This inhibition has a dual effect:

It depletes the fungal cell of ergosterol, which compromises the structural integrity of the cell membrane. upr.edu

It leads to the accumulation of toxic 14α-methylated sterol precursors, which further disrupts membrane function and inhibits fungal growth. nih.govupr.edu

The 1,2,4-triazole scaffold is integral to the activity of broad-spectrum antiviral drugs like ribavirin, which works by inhibiting viral RNA polymerases and inosine (B1671953) monophosphate dehydrogenase, thereby blocking viral replication. researchgate.net Research into novel triazole derivatives has uncovered various other antiviral mechanisms.

Some 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, which are structurally related to the subject compound, have shown the ability to reduce the replication of human adenovirus type 5 and ECHO-9 virus in vitro. researchgate.net Other studies on different triazole derivatives have demonstrated activity against Herpes Simplex Virus 1 (HSV-1) by inhibiting the expression of crucial viral proteins without affecting viral DNA replication. nih.gov Furthermore, certain 1,2,3-triazole derivatives have been investigated for their potential against influenza by targeting viral proteins hemagglutinin and neuraminidase, thereby exhibiting virucidal effects on extracellular virions. mdpi.com More recently, triazole hybrids have been explored as potential inhibitors of SARS-CoV-2, with docking studies suggesting they may prevent viral entry by interacting with the spike protein. mdpi.com However, some evaluations of other 1,2,4-triazole derivatives have shown no significant in vitro antiviral activity against a broad panel of viruses, indicating that the antiviral properties are highly dependent on the specific substitutions on the triazole ring. nih.gov

Anticancer Activity Studies (In Vitro)

The 1,2,4-triazole nucleus is a key pharmacophore in several anticancer drugs. researchgate.net In vitro studies on derivatives of this compound have revealed promising antiproliferative activities, with investigations focusing on specific molecular targets and pathways involved in cancer progression.

Recent research has highlighted the potential of indolyl-1,2,4-triazole hybrids as dual inhibitors of two crucial proteins in cancer therapy: Poly(ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR). nih.govacs.org A derivative, 3-(allylsulfanyl)-4-phenyl-5-(1H-indol-2-yl)-1,2,4-triazole, and its analogues demonstrated interesting antiproliferative potential against breast cancer cells, which was attributed to the likely interference with PARP-1 enzymatic activity. nih.govresearchgate.net

Another closely related indolyl-triazole hybrid, compound 13b , emerged as a potent dual inhibitor of both EGFR and PARP-1. acs.org This compound exhibited strong inhibitory activity against these enzymes, with IC₅₀ values comparable to or better than the standard reference drugs, Erlotinib (for EGFR) and Olaparib (for PARP-1). acs.org Molecular docking studies supported these findings, showing that the compound fits well into the binding sites of both EGFR and PARP-1 proteins. acs.org The dual inhibition of these two key targets, which are involved in DNA repair and cell signaling pathways, represents a significant strategy for overcoming cancer resistance. rsc.org

| Compound | Target Enzyme | IC₅₀ (nM) | Reference Drug | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Indolyl-Triazole Hybrid (13b) | EGFR | 62.4 | Erlotinib | 80 |

| Indolyl-Triazole Hybrid (13b) | PARP-1 | 1.24 | Olaparib | 1.49 |

A key mechanism for the anticancer effect of many therapeutic agents is the induction of apoptosis, or programmed cell death. The dual EGFR/PARP-1 inhibiting indolyl-triazole hybrid 13b was found to be a potent inducer of apoptosis in both MCF-7 breast cancer cells and HepG2 liver cancer cells. acs.org

In vitro experiments using Annexin V/PI staining demonstrated a significant increase in apoptotic cell death following treatment with the compound. acs.org Cell cycle analysis revealed that the compound caused a 26-fold increase in total apoptotic breast cancer cell death compared to the untreated control. acs.org Similarly, it triggered a 34.68-fold increase in apoptosis in liver cancer cells. acs.org The study also showed that this apoptotic induction was associated with cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HepG2 cells. acs.org Other studies on different triazole derivatives have also confirmed their ability to induce apoptosis through various pathways, such as the mitochondrial pathway, by up-regulating the Bax/Bcl-2 ratio and activating caspase-3. nih.gov

| Cell Line | Parameter | Control (%) | Treated (%) | Fold Increase |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | Early Apoptosis | 0.8 | 10.6 | 26 |

| Late Apoptosis | 0.2 | 16.9 | ||

| Total Apoptosis | 1.07 | 27.63 | ||

| HepG2 (Liver Cancer) | Early Apoptosis | 0.74 | 23.61 | 34.68 |

| Late Apoptosis | 0.21 | 9.34 | ||

| Total Apoptosis | 0.95 | 32.95 |

Cellular Pathway Modulation

Research into the derivatives of this compound has shed light on their capacity to modulate critical cellular pathways, particularly those involved in cancer progression. For instance, studies on 3-(allylsulfanyl)-4-phenyl-5-(1H-indol-2-yl)-1,2,4-triazole and its related compounds have shown that they can impede cell migration and proliferation. nih.govresearchgate.net The proposed mechanism for this activity involves interference with the enzymatic function of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways. nih.govresearchgate.net

Furthermore, investigations into other 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. One representative compound was found to arrest the cell cycle at the G2/M phase in a dose-dependent manner in HeLa cells. nih.gov This suggests that these compounds can halt cell division, leading to apoptosis. nih.gov In a separate study, certain indolyl-1,2,4-triazole hybrids were shown to induce apoptosis in MCF-7 and HepG2 cancer cells, arresting the cell cycle in the S and G2/M phases, respectively. acs.org This modulation of the cell cycle and induction of apoptosis are crucial mechanisms for their potential anticancer effects.

Enzyme Inhibition Studies (In Vitro)

The 1,2,4-triazole scaffold is a recognized pharmacophore present in numerous drugs, and its derivatives are known to inhibit a wide array of enzymes. bohrium.comresearchgate.netresearchgate.net The biological activity of compounds based on this compound is often attributed to their ability to act as enzyme inhibitors. researchgate.net

Enzyme Kinetics and Binding Site Analysis (e.g., Tyrosinase, DHFR, Proteases)

Tyrosinase: Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis and fruit browning. researchgate.netsid.ir Kinetic studies have revealed different modes of inhibition. For example, certain aralkylated 2-aminothiazole-ethyltriazole hybrids were found to inhibit tyrosinase non-competitively, forming an enzyme-inhibitor complex. sid.ir In contrast, another study on novel 1,2,4-triazole analogues identified a competitive inhibitor of tyrosinase. researchgate.netnih.gov The inhibition constant (Ki) for a potent non-competitive inhibitor was calculated to be as low as 0.0057 µM. sid.ir

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of DNA precursors and a well-established target for antimicrobial and anticancer therapies. nih.govrjraap.comuniprot.orgresearchgate.net Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DHFR. nih.gov These compounds demonstrated inhibitory activity against DHFR comparable to the reference drug trimethoprim. nih.gov The inhibition of DHFR disrupts the folate metabolic pathway, leading to the death of rapidly dividing cells. nih.gov

Proteases: Triazole derivatives have also been investigated for their ability to inhibit proteases, such as trypsin and chymotrypsin. researchgate.net Studies have shown that compounds like 1-methyl-1,2,3-benzotriazole can inhibit these serine proteases, with IC50 values indicating their potency. researchgate.net Theophylline-1,2,4-triazole hybrids have shown significant inhibitory activity against the HCV serine protease. frontiersin.org

Ligand-Enzyme Interaction Profiling

Computational molecular docking studies have provided valuable insights into how these triazole derivatives bind to their respective enzyme targets.

Tyrosinase: Docking simulations of a potent 1,2,4-triazole inhibitor (compound 9k) revealed its plausible binding model within the enzyme's active site. nih.gov Similarly, competitive inhibitors have been shown through docking to fit properly within the tyrosinase active site. researchgate.net

DHFR and DNA Gyrase: The most effective antibacterial 1,2,4-triazolo[1,5-a]pyrimidine derivatives (compounds 9n and 9o) were analyzed through molecular docking. The results showed favorable binding interactions with the essential amino acids required for the inhibition of both E. coli DNA gyrase and DHFR enzymes. nih.gov

Other Enzymes: Docking studies have also been crucial in understanding the interactions of indolyl-triazole hybrids with the active sites of enzymes like EGFR and PARP-1, supporting their roles as dual inhibitors. nih.govacs.org For CDK4/6, the binding mode of indolyl 1,2,4-triazole derivatives was found to mimic that of the FDA-approved inhibitor palbociclib. nih.gov

Structure-Activity Relationship (SAR) Analysis

SAR analysis is fundamental to understanding how the chemical structure of these compounds influences their biological activity, guiding the design of more potent and selective inhibitors. mdpi.com

Correlating Structural Modifications with In Vitro Biological Responses

SAR studies on various series of 1,2,4-triazole derivatives have yielded critical information. For instance, in a series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides, the nature and position of substituents on the phenylacetamide ring were found to be crucial for their antibacterial activity. frontiersin.org

Compound 4e , which has an electron-donating methyl group at the para-position, showed the highest activity against E. coli. frontiersin.org

Compound 4g , with methyl groups at both the meta and para positions, was the most potent against B. subtilis. frontiersin.org

This demonstrates that subtle structural changes can lead to significant differences in activity and selectivity. Similarly, for indolyl-triazole hybrids targeting EGFR and PARP-1, specific substitutions on the triazole ring and the indole (B1671886) nucleus were correlated with their inhibitory potency. nih.govacs.org For example, compound 13b in one study showed superior dual enzyme inhibition compared to other derivatives like 12b and 13a . acs.org

| Compound | Substituent on Anilide Ring | MIC against B. subtilis (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|---|

| 4e | 4-CH3 | 2.94 ± 0.06 | 0.20 ± 0.08 |

| 4g | 3,4-di-CH3 | 0.28 ± 0.50 | Inactive |

| Penicillin (Standard) | - | 1.00 ± 1.50 | 2.40 ± 1.00 |

Insights from Computational SAR Modeling (In Silico)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling provide deeper, quantitative insights into SAR. arabjchem.orgnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build models that predict the biological activity of compounds based on their 3D structural and electronic properties. arabjchem.orgfrontiersin.org

These models have been successfully applied to various series of triazole derivatives to understand their activity against targets like topoisomerase II and xanthine (B1682287) oxidase. arabjchem.orgfrontiersin.org The contour maps generated from these analyses highlight specific regions of the molecule where modifications (e.g., adding bulky, electron-donating, or hydrogen-bond accepting groups) would likely enhance or decrease biological activity. frontiersin.org For example, 2D QSAR models for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed an acceptable correlation with their anticancer bioassay results, indicating that such models can be a valuable platform for designing more potent molecules. rsc.org These in silico approaches not only help in predicting the activity of new compounds but also reduce the costs and time associated with synthesizing and testing them. frontiersin.org

Receptor Binding and Ligand Affinity Studies (In Silico)

In silico studies, particularly molecular docking and molecular dynamics simulations, are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific protein target. For 1,2,4-triazole derivatives, these methods have been instrumental in elucidating potential mechanisms of action and guiding the design of more potent and selective therapeutic agents. The ability of the 1,2,4-triazole ring and its substituents to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, is central to its diverse pharmacological activities. pensoft.netpensoft.net

Computational studies on derivatives closely related to this compound have identified several potential biological targets, including enzymes involved in cancer progression and microbial survival. These studies provide critical insights into the structure-activity relationships that govern the biological effects of this class of compounds.

Research on a structurally similar compound, 3-(allylsulfanyl)-4-phenyl-5-(1H-indol-2-yl)-1,2,4-triazole, revealed its potential to interfere with Poly (ADP-ribose) polymerase-1 (PARP-1) enzymatic activity, which is crucial for DNA repair and cell proliferation. nih.gov This suggests that the allylsulfanyl-triazole scaffold may be a valuable pharmacophore for developing anticancer agents. nih.gov

Molecular docking studies on a broad range of 1,2,4-triazole derivatives have explored their binding affinity for various key enzymes. For instance, derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical protein in cell signaling and cancer growth. pensoft.netnih.gov The nitrogen atoms of the triazole ring are often highlighted as key interaction points, capable of acting as hydrogen bond donors or acceptors with amino acid residues in the active site of the receptor. pensoft.net

In one computational investigation, 1,2,4-triazole analogues were docked against DNA gyrase, an essential bacterial enzyme, to evaluate their potential as anti-tubercular agents. d-nb.info A derivative, 1-allyl-5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole, which is structurally very close to the title compound, was included in this type of analysis. d-nb.info Such studies help to predict the binding affinity and visualize the specific interactions, like hydrogen bonds and pi-alkyl interactions, that stabilize the ligand-receptor complex. pensoft.netd-nb.info

The structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole (Atr), where "prop-2-en-1-yl" is synonymous with "allyl", has been performed using single-crystal X-ray diffraction, providing precise data on its three-dimensional conformation. researchgate.net This experimental data is invaluable for validating and refining in silico models, ensuring that the docked conformations are energetically feasible. The study revealed that the N-bound allyl group is oriented nearly orthogonally to the triazole ring. researchgate.net

The following tables summarize the findings from various in silico docking studies on 1,2,4-triazole derivatives, illustrating their potential binding affinities and interactions with various biological targets.

Applications of 3 Allylsulfanyl 1h 1,2,4 Triazole in Advanced Materials Science and Catalysis

Role in Coordination Chemistry and Metal Complex Formation

The 1,2,4-triazole (B32235) ring is a well-established building block in coordination chemistry, valued for its ability to act as a multitopic ligand in the construction of metal complexes, coordination polymers, and spin-crossover compounds. researchgate.netresearchgate.net Derivatives of 1,2,4-triazole are widely used to create coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.nettennessee.edu The triazole nucleus provides multiple nitrogen atoms that can coordinate to metal ions, leading to a variety of structural motifs and dimensionalities, from discrete mononuclear complexes to extensive 3D supramolecular architectures. tennessee.edumdpi.com

The compound 3-(allylsulfanyl)-1H-1,2,4-triazole introduces additional functionality through its allylsulfanyl side chain. The presence of the sulfur atom and the olefinic C=C bond in the allyl group, in addition to the nitrogen atoms of the triazole ring, allows for specific and versatile coordination abilities toward transition metal ions. researchgate.net This multifaceted coordination potential is central to its application in forming advanced materials.

The design of ligands is crucial for controlling the outcome and efficiency of transition metal-catalyzed reactions. The this compound framework is an excellent platform for ligand design due to its multiple coordination sites. Research has particularly focused on a substituted derivative, 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole (Atr), which has proven to be an effective precursor for creating copper(I) coordination compounds. mdpi.comresearchgate.netresearchgate.net

In these complexes, the ligand demonstrates a distinct π,σ-coordination mode. The copper(I) ion coordinates with the nitrogen atoms of the heterocyclic triazole ring and simultaneously forms a π-bond with the C=C bond of the allylsulfanyl group. mdpi.comresearchgate.net This specific interaction was observed in the crystal structures of the resulting coordination compounds. researchgate.net The electron-withdrawing nature of the triazole system prevents the N-bound allyl group from participating in this π-coordination; instead, the interaction preferentially occurs with the C=C bond of the allylsulfanyl group. researchgate.net This selective coordination highlights its utility in designing specific catalytic environments. While copper complexes are well-documented, the principles of its versatile coordination could be extended to other transition metals like palladium, a common catalyst in organic synthesis. frontiersin.org

| Metal Ion | Ligand Derivative | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Copper(I) | 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole (Atr) | π,σ-coordination via triazole N atoms and allylsulfanyl C=C bond | Dimeric building blocks {Cu₂(Atr)₂} | mdpi.comresearchgate.net |

| Copper(I) | 3,4-diphenyl-5-allylsulfanyl-4H-1,2,4-triazole | π,σ-complexation | Coordination compound with nonlinear optical properties | dntb.gov.ua |

A key challenge in catalysis is the stability of the active catalytic species. The coordination environment provided by the ligand plays a critical role in this stabilization. In the case of copper(I) complexes with 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole (Atr), the ligand facilitates the formation of highly stable dimeric building blocks with the formula {Cu₂(Atr)₂}. mdpi.com These dimeric structures are reported to be stable not only in the crystalline form but also in solution, which is a significant advantage for homogeneous catalysis. mdpi.comresearchgate.net This inherent stability is attributed to the effective π,σ-coordination of the ligand, which satisfies the coordination sphere of the copper(I) ions and protects them from degradation or unwanted side reactions.

Incorporation into Functional Materials

The unique coordination chemistry of this compound and its derivatives makes them excellent candidates for incorporation into functional materials. By combining these organic ligands with metal ions, it is possible to engineer organometallic materials that possess useful magnetic, optical, or electronic properties. researchgate.net The 1,2,4-triazole core is known to be a component in materials with applications in fields as diverse as medicine and agriculture. mdpi.com

A significant application of materials derived from this compound is in the field of nonlinear optics (NLO). Copper(I) π,σ-complexes based on 3,4-diphenyl-5-allylsulfanyl-4H-1,2,4-triazole have been synthesized and shown to possess notable NLO properties. dntb.gov.ua Similarly, the copper(I) complex with 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole (Atr) was also investigated for its nonlinear optical and magnetic properties. mdpi.comresearchgate.netresearchgate.net The molecular orbitals of triazole-containing compounds are crucial for determining their electrical and optical properties, making them relevant for photochemical and luminescence applications. researchgate.net Such characteristics are fundamental for the development of advanced optical materials that could find use in technologies like optical switching or frequency conversion.

The 1,2,4-triazole moiety is a valuable component in the synthesis of functional polymers. Polymers and copolymers of 1-vinyl-1,2,4-triazole, for instance, are known for their high thermal stability, chemical resistance, and ability to form complexes. mdpi.com These polymers have been explored for creating proton-conducting membranes for fuel cells, demonstrating their potential in advanced electrochemical applications. mdpi.com The presence of the allyl group in this compound provides a direct route for polymerization or for grafting the molecule onto surfaces, enabling surface functionalization. The thioether linkage also offers a site for further chemical modification, adding to its versatility in materials design. For example, 1,2,4-triazole derivatives have been incorporated into polymers through treatment with polyacryloyl chloride, indicating a pathway for creating novel polymer structures. ajchem-a.com

Catalytic Applications

The structural features of this compound make it and its related compounds promising in various catalytic applications. The 1,2,4-triazole anion has been identified as a potent acyl transfer catalyst, effective in promoting the aminolysis and transesterification of esters, reactions that are typically slow without a catalyst. nih.gov This catalytic activity highlights the role of the deprotonated triazole ring in activating substrates.

Furthermore, 1,2,4-triazole-derived N-heterocyclic carbene (NHC) complexes of platinum(II) have been successfully employed as catalysts for hydroamination reactions. researchgate.net The ability of the triazole core to form stable complexes with transition metals is central to these applications. The combination of the stable triazole scaffold and the reactive allyl and sulfanyl (B85325) groups in this compound suggests its potential as a ligand in a wide array of catalytic systems, from organocatalysis to transition metal-mediated transformations. tennessee.edunih.gov

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| 1,2,4-Triazole anion | Acyl transfer (aminolysis, transesterification) | Acts as an effective anionic nucleophilic catalyst. | nih.gov |

| Platinum(II)-NHC complexes | Hydroamination | 1,2,4-triazole-derived N-heterocyclic carbene serves as the ligand. | researchgate.net |

| Copper(I) complexes | Potential for various catalytic reactions | Forms stable dimeric species suitable for catalysis. | mdpi.comresearchgate.net |

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Strategies

The development of novel and efficient synthetic routes is paramount to accessing a wider diversity of 3-(allylsulfanyl)-1H-1,2,4-triazole analogs. Future research is expected to move beyond traditional methods and explore unconventional strategies. These may include microwave-assisted organic synthesis (MAOS), which has been shown to be a simple, efficient, and mild method for synthesizing substituted 1,2,4-triazoles without the need for a catalyst. organic-chemistry.org Electrochemical methods also present a promising avenue, offering a facile approach for the synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from readily available starting materials. isres.org

Furthermore, the exploration of multi-component reactions (MCRs) could provide rapid access to complex and diverse 1,2,4-triazole (B32235) derivatives in a single step. organic-chemistry.org The development of one-pot syntheses, such as the two-component method utilizing N-Methylimidazole and hydrazonoyl chlorides, offers an efficient pathway to structurally diverse triazoles. isres.org These advanced synthetic approaches are expected to be environmentally friendly, offer high yields, and tolerate a broad range of functional groups, thereby accelerating the discovery of new derivatives with enhanced properties. organic-chemistry.orgisres.org

Advanced Mechanistic Studies on Cellular and Molecular Interactions (In Vitro)

A deeper understanding of how this compound and its analogs interact with biological systems at the cellular and molecular level is crucial for their rational design as therapeutic agents. Future in vitro studies will likely focus on elucidating their precise mechanisms of action. For instance, research has shown that certain alkylsulfanyl-1,2,4-triazole derivatives can induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cells. nih.govresearchgate.net Further investigations are needed to identify the specific protein targets and signaling pathways involved in these processes.

Techniques such as molecular docking and in silico mechanistic studies will be instrumental in predicting and validating the binding modes of these compounds with their biological targets. rsc.org For example, studies have already used these methods to investigate the interaction of triazole derivatives with enzymes like aromatase and DNA gyrase. d-nb.infonih.gov Advanced cell-based assays will also be employed to assess the effects of these compounds on cellular processes like proliferation, migration, and invasion in various cancer cell lines. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel this compound derivatives. researchgate.netmednexus.org ML algorithms can be trained on existing data to predict the biological activities and physicochemical properties of new, untested compounds, thereby significantly reducing the time and cost associated with drug discovery. researchgate.netmednexus.org

Specifically, quantitative structure-activity relationship (QSAR) models can be developed to identify the key structural features that contribute to the desired biological activity, such as antitubercular or anticancer effects. d-nb.info Machine learning models have already been used to design and select quinolinesulfonamide-triazole hybrids with potential anticancer activity. nih.gov In the future, generative AI models could be employed to design entirely new triazole analogs with optimized properties for specific applications. This computational approach will enable the rapid screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation. researchgate.net

Development of Novel Analogs with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogs of this compound with improved specificity and potency. This will involve the strategic modification of the core triazole structure to optimize its interactions with biological targets. For example, the synthesis of hybrid molecules that combine the 1,2,4-triazole scaffold with other pharmacologically active moieties has shown promise in developing dual inhibitors for targets like EGFR and PARP-1. nih.govacs.org

Researchers have successfully synthesized novel 3-alkylsulfanyl-1,2,4-triazole derivatives that exhibit potent antiproliferative activities against various cancer cell lines, with some analogs showing significantly greater potency than existing drugs like fluorouracil. nih.govnih.gov The development of 3-nitro-1H-1,2,4-triazole analogs has also yielded compounds with outstanding activity against Chagas disease. nih.gov Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, guiding the design of new derivatives with enhanced biological profiles. bohrium.com

Expanding Applications in Emerging Fields

While the primary focus of research on this compound derivatives has been in anticancer and antimicrobial applications, future investigations are expected to explore their potential in other emerging fields. bohrium.comresearchgate.net The versatile nature of the triazole ring suggests that these compounds could find applications in areas such as materials science, for example, in the development of new polymers or functional materials. isres.orgresearchgate.net

Furthermore, the biological activity of triazole derivatives extends to anticonvulsant, anti-inflammatory, and antioxidant properties, opening up avenues for their investigation in the context of neurodegenerative and inflammatory diseases. researchgate.net The development of triazole-based compounds as inhibitors of enzymes like yellow fever virus NS5 polymerase also highlights their potential as antiviral agents. nih.gov As our understanding of the chemical and biological properties of this compound class grows, so too will the scope of their potential applications in diverse scientific and technological domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.